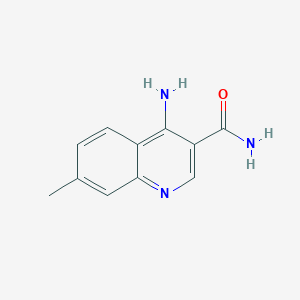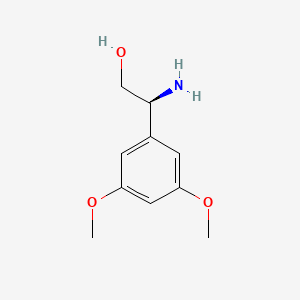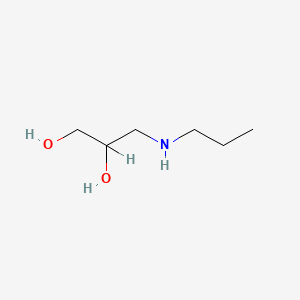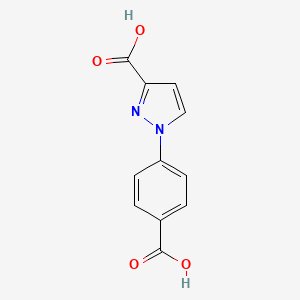
4-Methyl-2-(1-phenylethyl)aniline
Vue d'ensemble
Description
4-Methyl-2-(1-phenylethyl)aniline is a highly effective, non-discoloring solid aromatic amine type antioxidant . It finds utility as a thermal stabilizer in a wide variety of applications including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, and polyamides .
Molecular Structure Analysis
The molecular formula of this compound is C15H17N . It has a complex structure with a phenyl ring attached to an ethyl group, which is further attached to a methyl group .Applications De Recherche Scientifique
1. Protein-Bound Aminoazo Dye Formation
A study conducted by Miller and Miller (1949) explored the formation of protein-bound aminoazo dyes from derivatives like 4-dimethylaminoazobenzene, yielding amines similar to aniline and toluidine. This research contributes to understanding the biochemical interactions and potential uses of similar compounds in dye formation and biochemistry (Miller & Miller, 1949).
2. Synthesis of Analgesic Compounds
Riley, Hale, and Wilson (1973) investigated the synthesis and analgesic activity of derivatives of 4-propananilidopiperidine, including 1-phenylethyl derivatives. This research contributes to the development of novel analgesics, highlighting the potential of 4-Methyl-2-(1-phenylethyl)aniline in pharmaceutical synthesis (Riley, Hale, & Wilson, 1973).
3. Chemodosimeter for Nitrite Ions
Dey, Chatterjee, and Ranu (2011) reported the use of 2-phenylethynyl aniline in the detection of nitrite ions in water. This demonstrates the application of derivatives of this compound in environmental monitoring and analytical chemistry (Dey, Chatterjee, & Ranu, 2011).
4. Hydroamination and Hydroarylation
Uchimaru (1999) explored the regioselective hydroamination of alkynes and hydroarylation of an alkene with N-methylaniline, leading to compounds like 2-(1-phenylethyl)-N-methylaniline. This research is significant in the field of organic synthesis, particularly in the development of regioselective catalytic processes (Uchimaru, 1999).
5. N-Methylation in Catalysis
Selva, Perosa, and Fabris (2008) investigated the selective N-methylation of anilines catalyzed by faujasites. This study is relevant in the context of chemical synthesis and catalysis, particularly in the development of efficient and selective methylation processes (Selva, Perosa, & Fabris, 2008).
6. Optical Properties of Azo-Based Phenylthiophene Schiff Bases
Shili et al. (2020) synthesized and analyzed the optical properties of azo-based phenylthiophene Schiff bases, which are related to this compound. This research contributes to the development of new organic materials with potential applications in optoelectronics and photonics (Shili et al., 2020).
7. Alkylating Agent Synthesis
Shouji et al. (1994) discussed the synthesis of poly(sulfonium cation) as an alkylating agent. This study provides insight into the application of derivatives of this compound in the synthesis of specialized chemical reagents (Shouji et al., 1994).
Safety and Hazards
4-Methyl-2-(1-phenylethyl)aniline may cause skin irritation (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
4-methyl-2-(1-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-8-9-15(16)14(10-11)12(2)13-6-4-3-5-7-13/h3-10,12H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIENFWPRLIQTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester](/img/structure/B3178605.png)
![6-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3178613.png)



![Hexanoic acid, 6-[[[[(4-chlorophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B3178665.png)







